

Validating the Anticancer Effects of Phellinus linteus In Vivo: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anticancer effects of various extracts from the medicinal mushroom Phellinus linteus. The information presented is collated from multiple preclinical studies to aid in the evaluation of its therapeutic potential. This document summarizes quantitative data on tumor inhibition, outlines detailed experimental protocols, and visualizes key signaling pathways and experimental workflows.

Comparative Efficacy of Phellinus linteus Extracts in Preclinical Models

Phellinus linteus has been extensively studied for its anticancer properties, with in vivo studies demonstrating the efficacy of its extracts in various cancer models. The data below summarizes the key findings from several studies, highlighting the different types of extracts, animal models, and measured outcomes.

Quantitative Comparison of In Vivo Anticancer Effects



Extract Type	Cancer Model	Animal Model	Dosage & Administrat ion	Key Findings	Reference
Polysacchari des	Human Colorectal Carcinoma (HT29)	Mouse	100, 200 mg/kg/d (30 days)	Significant tumor growth inhibition compared to saline control.	[1]
Polysacchari de-Protein Complex	Sarcoma (S- 180)	Mouse	Not specified (Oral)	Suppressed tumor growth. [2]	[2]
Ethanol Extract	KRAS-mutant Colon Cancer	Tumor- xenografted Mouse	400 mg/kg/d (23 days)	Inhibited tumor proliferation.	[1]
"Keumsa Linteusan" Extract	Colon Cancer (CT-26)	BALB/c Mouse	250, 500, 1000 mg/kg (Oral, 4 weeks)	26% reduction in tumor formation at the highest dose.[3][4]	[3][4]
Water Extract	Prostate Cancer (PC3 & DU145)	Athymic Nude Mice	30 mg/kg (Subcutaneo us, every 2 days for 12 days)	Attenuated tumor growth and induced apoptosis.[4]	[4][5]
Protein- bound Polysacchari de	Colon Cancer (SW480)	Athymic Nude Mice	50, 100 μ g/mouse (Intravenous, 14 days)	reduction in tumor volume at the highest dose after 4 weeks.[6]	[6]



Polysacchari Melanoma des (B16F10)

Mouse Not specified reduced pulmonary metastasis.[7]

Prolonged survival and reduced pulmonary metastasis.[7]

Detailed Experimental Protocols

The following are detailed methodologies from key in vivo studies that investigated the anticancer effects of Phellinus linteus.

Colon Cancer Xenograft Model (Keumsa Linteusan Extract)

- Animal Model: BALB/c mice.[3]
- Cell Line: CT-26 colon carcinoma cells.[3]
- Tumor Induction: Mice were intradermally injected with 1.5 × 10⁶ CT-26 cells.
- Treatment Groups:
 - Control group: Received saline orally.[3]
 - Treatment groups: Received "Keumsa Linteusan" extract at doses of 250, 500, and 1,000 mg/kg body weight orally, daily for 4 weeks, starting 7 days after tumor cell injection.[3]
- Outcome Measurement: Solid tumors were removed and weighed after 4 weeks of treatment. The inhibition ratio was calculated as [(Average tumor weight of control - Average tumor weight of treated) / Average tumor weight of control] × 100.[3]

Prostate Cancer Xenograft Model (Water Extract)

- Animal Model: Male athymic nude mice (NCRNU-M-M, CrTac: Ncr-Foxn1nu), 4-6 weeks old.
 [5]
- Cell Lines: PC3 and DU145 human prostate cancer cells.[5]



- Tumor Induction: 5 × 10⁶ cells in 100 μl PBS were inoculated into the right flank of each mouse.[5]
- Treatment Protocol:
 - For inhibition of tumor formation, mice were treated with 30 mg/kg of Phellinus linteus
 extract in 100 μl PBS subcutaneously every 2 days, starting right after cell inoculation.[5]
 - To assess effects on established tumors, treatment began 12 days after inoculation when tumors reached a certain size.[5]
- Data Collection: Tumor growth was monitored, and upon completion of the study, tumors
 were histologically and immunochemically analyzed for apoptosis and caspase-3 activation.
 [4][5] Mouse weight and water consumption were measured to assess toxicity.[5]

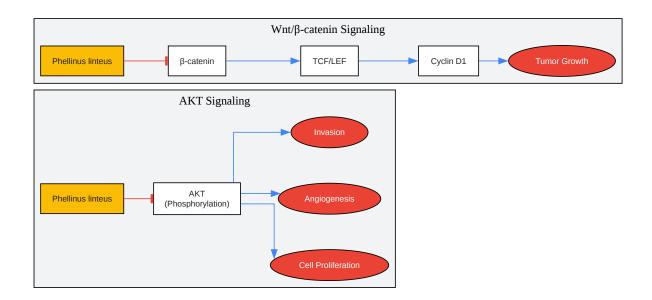
Colon Cancer Xenograft Model (Protein-bound Polysaccharide)

- Animal Model: Athymic nude mice.[6]
- Cell Line: SW480 human colon cancer cells.[6]
- Treatment: Daily intravenous (i.v.) injection of the protein-bound polysaccharide at doses of 50 and 100 μg per mouse for 14 days.[6]
- Analysis: Tumor volume was measured weekly. After the treatment period, tumors were analyzed for apoptotic index, β-catenin expression, proliferation index, and microvessel density.[6]

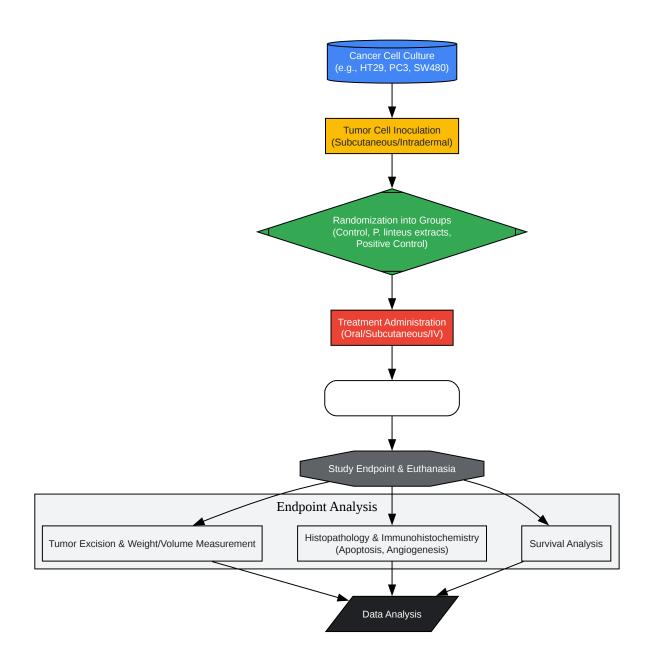
Signaling Pathways and Experimental Workflow Signaling Pathways

The anticancer effects of Phellinus linteus are attributed to its ability to modulate several key signaling pathways involved in cell proliferation, survival, and angiogenesis.









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